1,1-Diphenyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
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Overview
Description
1,1-Diphenyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is a complex organic compound that features a urea backbone with diphenyl and thiophen-pyrazinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.
Thiophene Substitution: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.
Urea Formation: The final step involves the reaction of the pyrazine-thiophene intermediate with diphenyl isocyanate under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1,1-Diphenyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: Used in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea depends on its application:
Medicinal Chemistry: It may inhibit specific enzymes or receptors involved in disease pathways. For example, it could act as an inhibitor of tyrosine kinases or other signaling proteins.
Material Science: In organic semiconductors, it facilitates charge transport through π-π stacking interactions and conjugated systems.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-3-(pyrazin-2-yl)urea: Lacks the thiophene moiety.
1,1-Diphenyl-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea: Contains a furan ring instead of thiophene.
1,1-Diphenyl-3-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)urea: Contains a pyridine ring instead of thiophene.
Uniqueness
1,1-Diphenyl-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
1,1-diphenyl-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c27-22(25-16-19-21(24-14-13-23-19)20-12-7-15-28-20)26(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15H,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHUJYHFQGGNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NCC3=NC=CN=C3C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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